DL-Phenylmercapturic acid-d5

LC-MS/MS Method Validation Bioanalytical Chemistry

Quantitative urinary SPMA analysis by LC-MS/MS requires a matched isotope internal standard to correct matrix effects. Unlabeled SPMA cannot be used; non-deuterated analogs introduce unacceptable bias. DL-Phenylmercapturic acid-d5 solves this: - 5-deuterium atoms (98 atom% D) providing +5 Da mass shift vs analyte - Co-elution with native SPMA, resolved by MRM (m/z 243→114) - Validated precision <6.5% RSD, accuracy <7.5% RE (NIOSH/CDC) - Linear range 0.4-200 ng/mL, suitable for occupational/environmental levels

Molecular Formula C11H13NO3S
Molecular Weight 244.32 g/mol
Cat. No. B12411047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Phenylmercapturic acid-d5
Molecular FormulaC11H13NO3S
Molecular Weight244.32 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D
InChIKeyCICOZWHZVMOPJS-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Phenylmercapturic acid-d5: Deuterated Internal Standard


DL-Phenylmercapturic acid-d5 (N-Acetyl-S-phenyl-d5-DL-cysteine) is the stable isotope-labeled analog of DL-Phenylmercapturic acid (S-phenylmercapturic acid, SPMA), with five deuterium atoms replacing aromatic ring protons . SPMA is a glutathione-derived urinary metabolite of benzene and serves as a highly specific biomarker for occupational and environmental benzene exposure assessment [1]. The deuterated d5 compound is primarily employed as an internal standard (IS) in isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise correction for matrix effects, extraction variability, and ionization fluctuations inherent to complex biological matrices such as human urine [2]. It is supplied as a research-use-only analytical reference material with typical chemical purity ≥98% and isotopic enrichment of 98 atom% D .

Why SPMA-d5 Is Necessary for LC-MS/MS


Substituting DL-Phenylmercapturic acid-d5 with unlabeled SPMA or a non-isotopic analog as an internal standard in LC-MS/MS quantitation introduces systematic analytical error due to differential behavior during sample preparation and ionization. Unlabeled SPMA cannot be distinguished from endogenous analyte by mass spectrometry, precluding its use as an internal standard entirely. Structurally dissimilar analogs exhibit distinct extraction efficiencies, chromatographic retention times, and ionization responses in electrospray ionization (ESI) compared to the target analyte, resulting in inadequate correction for matrix effects and ion suppression commonly encountered in urine analysis [1]. Deuterated internal standards such as SPMA-d5 co-elute nearly identically with the analyte (m/z 238 → 109 for SPMA vs. m/z 243 → 114 for SPMA-d5) while being chromatographically resolvable by mass difference, enabling simultaneous correction for recovery variability, matrix-induced ion suppression, and instrument drift [2]. Failure to employ a matched deuterated IS yields method accuracy and precision that fall outside bioanalytical validation acceptance criteria, rendering quantitative biomarker data unreliable for regulatory or clinical decision-making [3].

SPMA-d5 Analytical Performance Evidence


Method Validation: Precision and Accuracy

In a fully validated LC-MS/MS method employing SPMA-d5 as the internal standard for urinary SPMA quantitation, intra- and inter-assay precision (expressed as relative standard deviation, RSD) was <6.5%, and accuracy (relative error, RE) was <7.5% across quality control samples [1]. These validation parameters were achieved using automated 96-well solid-phase extraction (SPE) on Oasis MAX mixed-mode anion exchange plates, with a linear calibration range of 0.400–200 ng/mL and a chromatographic run time of 3 minutes [1]. The method was applied to differentiate SPMA levels between smokers (n=12) and non-smokers (n=12), confirming its suitability for distinguishing low-level benzene exposure from environmental background [1].

LC-MS/MS Method Validation Bioanalytical Chemistry Benzene Biomonitoring

Isotopic Purity Compared to d2 Analog

While both SPMA-d5 and SPMA-d2 are commercially available as deuterated internal standards for SPMA quantitation, SPMA-d5 offers superior isotopic purity and more favorable mass spectrometric characteristics. SPMA-d5 incorporates five deuterium atoms on the aromatic phenyl ring, yielding a nominal mass shift of +5 Da (m/z 238 → 243 for the deprotonated molecular ion) . In contrast, SPMA-d2 (S-phenylmercapturic acid-3,3-d2) contains only two deuterium atoms, producing a smaller +2 Da mass shift (m/z 238 → 240) [1]. The larger mass differential of the d5 analog reduces the risk of isotopic cross-talk between the analyte and internal standard MS/MS channels, particularly important when the natural abundance M+2 isotopic peak of the unlabeled analyte contributes signal to the internal standard channel. Commercially, SPMA-d5 is available at 98 atom% D isotopic enrichment , whereas the isotopic purity of d2 analogs may vary by supplier. The d5 labeling on the aromatic ring also minimizes the potential for deuterium-hydrogen exchange under acidic or basic extraction conditions compared to aliphatic deuterium labeling [2].

Isotope Dilution Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

Wide Linear Dynamic Range

Methods employing SPMA-d5 as the internal standard consistently demonstrate wide linear dynamic ranges suitable for both occupational exposure assessment (high μg/L to mg/L range) and environmental background monitoring (low ng/L to μg/L range). The Li et al. (2006) method achieved linearity over 0.400–200 ng/mL (R² values meeting validation acceptance criteria) using SPMA-d5 as the IS [1]. The CDC/NIOSH evaluation of a test method using the deuterated analog of SPMA as IS verified linearity from 0.5 to 50 ng/mL with correlation coefficients ≥0.98 for all standard curves, and recovery experiments at 1, 2, 6, 8, and 30 ng/mL fortified urine demonstrated accuracy between 99–110% of theoretical values [2]. In comparison, methods employing the d2 analog reported a lower limit of quantitation (LLOQ) of 0.2 ng/mL with linearity to 200 ng/mL, but with intra- and inter-day precisions of <8.1% and relative error <6.9% [3]—numerically slightly inferior to the <6.5% RSD and <7.5% RE achieved with the d5 IS method [1], though both remain within bioanalytical acceptance criteria.

Calibration Range LLOQ Bioanalytical Validation Benzene Biomarker

Interference-Free MRM Transition

The specificity of the SPMA-d5 internal standard MRM transition (m/z 243 → 114) has been validated in human urine matrices with no detectable interference from endogenous urinary components [1]. In negative electrospray ionization with multiple reaction monitoring (ESI-MRM) mode, SPMA-d5 produces a distinct precursor-to-product ion transition that is mass-shifted +5 Da relative to the unlabeled analyte (m/z 238 → 109) [1]. This mass separation ensures that the natural isotopic contribution of the unlabeled analyte (specifically the M+2 and M+4 isotopic peaks from ³⁴S and ¹³C isotopes) does not significantly cross-contribute to the IS channel at physiologically relevant SPMA concentrations. In contrast, when a d2-labeled internal standard is used (m/z 240 → 111), the natural abundance M+2 isotopic peak of unlabeled SPMA (approximately 4.5% relative abundance due primarily to ³⁴S at ~4.2% plus minor ¹³C contributions) can contribute measurable signal to the IS channel at high analyte concentrations, potentially biasing quantification unless mathematically corrected [2].

MRM Transitions Method Specificity Interference-Free Analysis LC-MS/MS

Recovery Accuracy Validation

In a method evaluation conducted by CDC/NIOSH, the deuterated analog of SPMA (SPMA-d5) was employed as an internal standard for HPLC-MS/MS quantitation of urinary SPMA. Recovery experiments using urine samples fortified at 1, 2, 6, 8, and 30 ng/mL SPMA demonstrated excellent accuracy, with average recovery values ranging from 99% to 110% of theoretical concentrations across all spiked levels [1]. This near-quantitative recovery confirms that the deuterated internal standard effectively compensates for analyte losses during solid-phase extraction, evaporation, and reconstitution steps, as well as for matrix-induced ion suppression in the ESI source [1]. In the absence of a matched deuterated IS, recoveries would be expected to deviate substantially from 100% due to uncompensated matrix effects and extraction inefficiencies, necessitating extensive matrix-matched calibration or standard addition approaches that reduce analytical throughput [2].

Recovery Accuracy Method Validation Biomonitoring

SPMA-d5 Research & Industrial Applications


Occupational Benzene Exposure Assessment

DL-Phenylmercapturic acid-d5 is the preferred internal standard for LC-MS/MS methods used in occupational health programs to quantify urinary SPMA as a biomarker of benzene exposure. The validated precision (<6.5% RSD) and accuracy (<7.5% RE) demonstrated with this IS [1] meet the stringent data quality requirements for regulatory compliance and longitudinal exposure trending. The method's linear range (0.400–200 ng/mL) accommodates the wide concentration range observed across unexposed individuals, environmental tobacco smoke exposure, and occupationally exposed workers [1]. NIOSH has evaluated this approach, confirming 99–110% recovery accuracy across clinically relevant concentrations [2], making it suitable for monitoring compliance with ACGIH Biological Exposure Indices.

Population Biomonitoring & Epidemiology

For large-scale biomonitoring initiatives such as NHANES or population-based exposure studies, DL-Phenylmercapturic acid-d5 enables high-throughput analysis with a sample throughput of 384 samples per day using automated 96-well SPE [1]. The interference-free MRM transition (m/z 243 → 114) ensures that low-level SPMA concentrations characteristic of environmental benzene exposure (typically <1 ng/mL in non-smokers) can be quantified without bias from matrix components or isotopic cross-talk [1]. The wide linear dynamic range spanning three orders of magnitude eliminates the need for repeat analyses due to out-of-range results, a critical consideration when processing thousands of samples in epidemiological cohorts.

Regulatory Bioanalytical Method Validation

Analytical laboratories developing or validating LC-MS/MS methods for SPMA quantitation under FDA or EMA bioanalytical method validation guidelines should select SPMA-d5 over alternative deuterated analogs (e.g., d2) due to its superior mass separation (+5 Da vs +2 Da), which minimizes isotopic cross-talk and improves method robustness at high analyte concentrations [1][2]. The compound is commercially available with documented isotopic purity (98 atom% D) and chemical purity (≥98%) , providing the lot-to-lot consistency required for multi-year biomonitoring studies and inter-laboratory comparison programs. The CDC/NIOSH recovery validation (99–110% at 1–30 ng/mL) [3] provides a benchmark for method transfer and cross-validation activities.

Benzene Metabolism and Toxicology Studies

In clinical and toxicological research investigating benzene metabolism, genetic polymorphisms in glutathione S-transferase (GST) enzymes, or the relationship between SPMA and benzene-induced hematotoxicity, DL-Phenylmercapturic acid-d5 is essential for accurate quantitative measurements. The method precision (<6.5% RSD) enables detection of subtle inter-individual differences in SPMA excretion that may reflect genetic or physiological variation [1]. The deuterated IS corrects for urine matrix variability across study participants, ensuring that observed differences in SPMA concentration reflect true biological variation rather than analytical artifact.

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